3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid
Overview
Description
3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H12N2O4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its diverse biological and clinical applications, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives are known to exhibit a range of biological activities, it can be inferred that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxyindole-2-carboxylic acid: Used in the synthesis of various bioactive compounds.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Known for its biological activities
Uniqueness: 3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-acetamido-5-methoxy-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6(15)13-10-8-5-7(18-2)3-4-9(8)14-11(10)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRQFIRNCGAIV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426176 | |
Record name | 3-acetamido-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97310-92-4 | |
Record name | 3-acetamido-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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